molecular formula C12H18O5 B14441931 1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol CAS No. 77891-26-0

1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol

Cat. No.: B14441931
CAS No.: 77891-26-0
M. Wt: 242.27 g/mol
InChI Key: ISRHZKJJXUZJMI-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol is an organic compound characterized by its unique structure, which includes an ethoxy and methoxy group attached to a phenyl ring, and a propane-1,2,3-triol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with glycerol under acidic or basic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate hemiacetal, followed by cyclization and reduction to yield the final triol product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-ethoxy-3-methoxybenzoic acid, while reduction can produce 1-(4-ethoxy-3-methoxyphenyl)propan-1-ol .

Scientific Research Applications

1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethoxy-3-methoxyphenyl)propane-1,2,3-triol is unique due to the presence of both ethoxy and methoxy groups, which influence its chemical properties, such as solubility, reactivity, and biological activity. These functional groups make it a versatile compound for various applications in research and industry .

Properties

CAS No.

77891-26-0

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

1-(4-ethoxy-3-methoxyphenyl)propane-1,2,3-triol

InChI

InChI=1S/C12H18O5/c1-3-17-10-5-4-8(6-11(10)16-2)12(15)9(14)7-13/h4-6,9,12-15H,3,7H2,1-2H3

InChI Key

ISRHZKJJXUZJMI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C(CO)O)O)OC

Origin of Product

United States

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